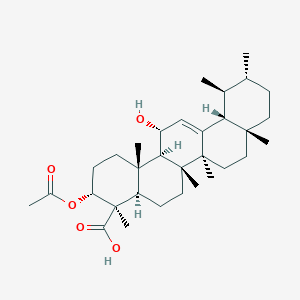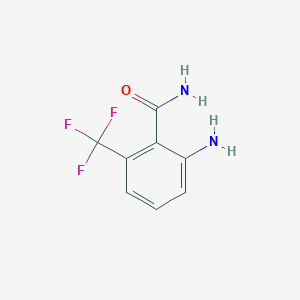
2-Amino-6-(trifluoromethyl)benzamide
説明
2-Amino-6-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H7F3N2O . It has a molecular weight of 204.15 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a trifluoromethyl group (-CF3) and an amino group (-NH2) attached to the benzene ring . The InChI code for this compound is 1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14) .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 204.15 . The InChI code for this compound is 1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14) .科学的研究の応用
Antiarrhythmic Compounds Synthesis
2-Amino-6-(trifluoromethyl)benzamide derivatives have been explored for their potential in synthesizing compounds with antiarrhythmic activities. Studies have shown that certain benzamides with trifluoroethoxy ring substituents exhibit significant oral antiarrhythmic activity in animal models. These compounds, including some derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, demonstrate a strong dependence on the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen for their activity. One notable compound that emerged from this research, flecainide acetate, was extensively studied and advanced to clinical trials as an antiarrhythmic agent (E. H. Banitt et al., 1977).
Carbonylation Reactions
Research has developed methods for the direct carbonylation of aminoquinoline benzamides, a process that can be efficiently carried out at room temperature using trifluoroethanol as a solvent. This method employs oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst, facilitating the carbonylation of benzoic and acrylic acid derivatives by carbon monoxide to yield imides. The process is tolerant of various functional groups, making it a versatile tool in synthetic chemistry (L. Grigorjeva & O. Daugulis, 2014).
Ortho-Fluorination Techniques
Advancements in ortho-fluorination of triflamide-protected benzylamines have been reported, utilizing N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter. This protocol is highly applicable in medicinal chemistry and synthesis due to the conversion of triflamide into a broad range of functional groups, enhancing the versatility of fluorinated compounds in drug development (Xisheng Wang et al., 2009).
Material Science Applications
In the field of materials science, this compound derivatives have been explored for enhancing the properties of polymers. For instance, 6-Amino-2-(p-aminophenyl) benzimidazole, a related compound, has been used as a diamine component in the preparation of polyamic acid, leading to polyimides with high adhesion and curl-free properties when laminated with copper. Such materials are of interest for their mechanical and thermal properties, suitable for various industrial applications (Han-Lung Chen et al., 1994).
Safety and Hazards
The safety information for 2-Amino-6-(trifluoromethyl)benzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
It’s structurally similar to other compounds that have been found to interact with cyclooxygenase-1 (cox-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain sensation .
Mode of Action
If it indeed interacts with COX-1 like its structurally similar compounds, it may inhibit the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins . This could potentially reduce inflammation and pain sensation.
Biochemical Pathways
If it acts as a COX-1 inhibitor, it would affect the arachidonic acid pathway, reducing the production of prostaglandins and thereby potentially influencing inflammatory responses .
Result of Action
If it acts as a COX-1 inhibitor, it could potentially reduce the production of prostaglandins, leading to a decrease in inflammation and pain sensation .
特性
IUPAC Name |
2-amino-6-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBPNNSICOTBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
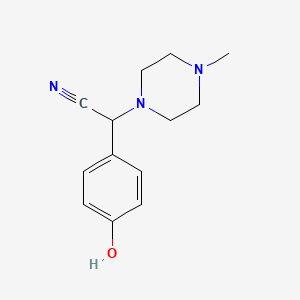
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2851808.png)
![(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2851809.png)

![3-(4-fluorophenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2851811.png)
![N-[2-[[1-(2-Hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2851813.png)
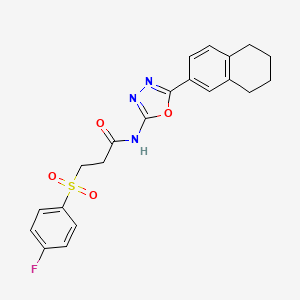
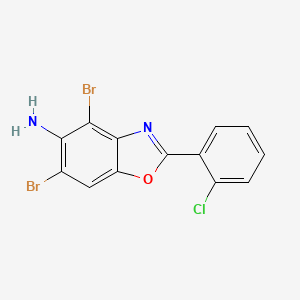
![N-(4-bromo-3-methylphenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2851820.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2851824.png)
![2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide](/img/structure/B2851825.png)
